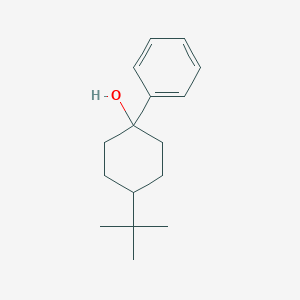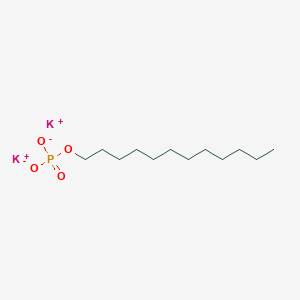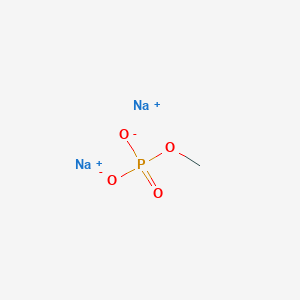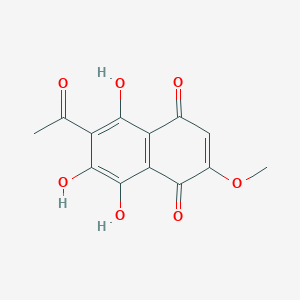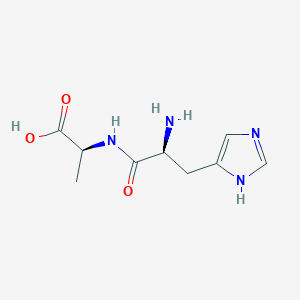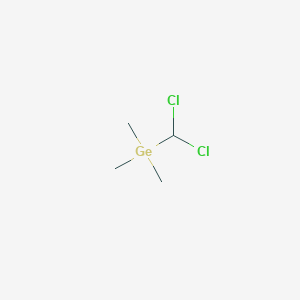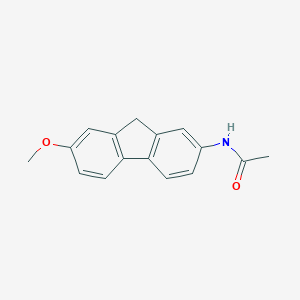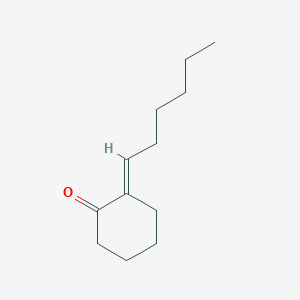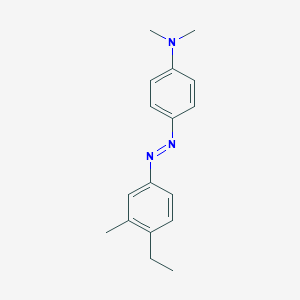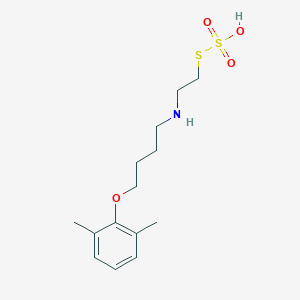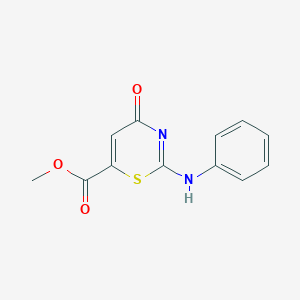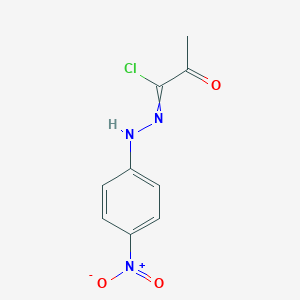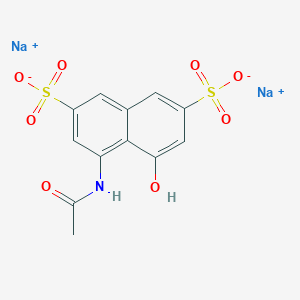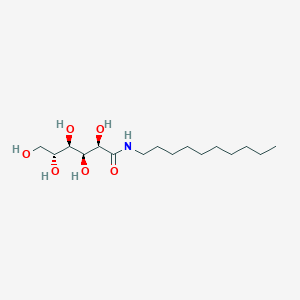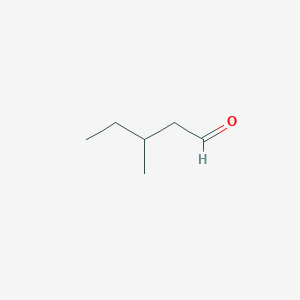
3-Methylpentanal
Overview
Description
3-Methylpentanal, also known as 3-methylvaleraldehyde, is an organic compound with the molecular formula C6H12O. It is a colorless liquid with a distinctive odor and is used in various industrial applications. The compound is an aldehyde, characterized by the presence of a carbonyl group (C=O) attached to a carbon atom that is also bonded to a hydrogen atom and an alkyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylpentanal can be synthesized through the oxidation of isoamyl alcohol using an oxidizing agent such as acidic potassium permanganate. The reaction typically occurs under controlled conditions to ensure the selective formation of the aldehyde without over-oxidation to the corresponding carboxylic acid.
Industrial Production Methods: In industrial settings, this compound is often produced via the hydroformylation of 2-methyl-1-butene. This process involves the addition of a formyl group (CHO) to the alkene in the presence of a catalyst, typically a rhodium or cobalt complex, under high pressure and temperature conditions.
Types of Reactions:
Oxidation: this compound can be further oxidized to 3-methylpentanoic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 3-methylpentanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Nucleophilic Addition: As an aldehyde, this compound readily undergoes nucleophilic addition reactions with reagents such as Grignard reagents, resulting in the formation of secondary alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Nucleophilic Addition: Grignard reagents (e.g., methylmagnesium bromide), often in dry ether solvents.
Major Products Formed:
Oxidation: 3-Methylpentanoic acid.
Reduction: 3-Methylpentanol.
Nucleophilic Addition: Secondary alcohols, depending on the specific Grignard reagent used.
Scientific Research Applications
3-Methylpentanal has several applications in scientific research and industry:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: this compound is used as a flavoring agent in the food and beverage industry due to its distinctive odor. It is also used in the production of fragrances and cosmetics.
Mechanism of Action
The mechanism of action of 3-methylpentanal involves its interaction with various molecular targets, primarily through its aldehyde functional group. The carbonyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to potential biological effects. The compound can also undergo metabolic transformations in the body, resulting in the formation of reactive intermediates that may interact with cellular components.
Comparison with Similar Compounds
3-Methylpentanal can be compared with other aldehydes such as:
Pentanal: A straight-chain aldehyde with similar reactivity but lacking the methyl group at the third carbon.
2-Methylpentanal: An isomer with the methyl group at the second carbon, leading to different chemical and physical properties.
Hexanal: A longer-chain aldehyde with different applications and reactivity.
The uniqueness of this compound lies in its branched structure, which influences its reactivity and physical properties, making it suitable for specific applications in flavoring, fragrance, and chemical synthesis.
Properties
IUPAC Name |
3-methylpentanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-3-6(2)4-5-7/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWJGLQYQJGEEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70871249 | |
| Record name | 3-Methylvaleraldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70871249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15877-57-3 | |
| Record name | 3-Methylpentanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15877-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylvaleraldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015877573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-METHYLPENTANAL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102764 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methylvaleraldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70871249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylvaleraldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.361 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the selective hydroformylation-hydrogenation tandem reaction of isoprene to 3-methylpentanal?
A1: This tandem reaction, utilizing a rhodium complex with bis(diphenylphosphino)ethane as a catalyst, provides a novel pathway for the selective synthesis of this compound from isoprene. [] This is significant because traditional hydroformylation of isoprene often results in a mixture of products. The use of branched aromatic solvents like cumene further enhances the selectivity towards this compound, achieving high yields. []
Q2: How does the structure of this compound influence its reactivity with radicals like OH and NO3?
A2: this compound, like other aliphatic aldehydes, primarily reacts with OH and NO3 radicals via hydrogen abstraction. [] The reaction rate is influenced by the structure of the aldehyde, specifically the availability of the aldehydic hydrogen. The presence of the methyl branch at the 3-position can sterically hinder the approach of the radical, potentially influencing the reaction rate compared to linear aldehydes. []
Q3: Can you elaborate on the use of this compound as a starting material in the synthesis of insect pheromones?
A3: (3S,5R)-6-(Benzyloxy)-3-methylhexane-1,5-diol, a key intermediate derived from (S)-3-methylpentanal, plays a crucial role in synthesizing insect pheromones with methyl-branched carbon chains. [] This highlights the importance of this compound as a chiral building block in pheromone synthesis.
Q4: What analytical techniques are commonly employed to identify and quantify this compound?
A4: Gas chromatography coupled with various detectors, such as mass spectrometry (GC-MS), is widely used to identify and quantify this compound in complex mixtures. [] This technique allows for the separation and detection of different volatile compounds, including this compound, based on their retention times and mass-to-charge ratios.
Q5: What is the role of this compound in food chemistry and flavor analysis?
A5: this compound is a volatile organic compound that contributes to the aroma profile of various foods, including bread. [] Its presence and concentration can significantly impact the sensory perception and overall quality of food products. Research has focused on understanding the formation pathways and factors influencing the levels of this compound during food processing. []
Q6: Has this compound been identified in any biological systems?
A6: While specific studies focusing on the biological role of this compound are limited, its presence has been detected as a product in the hydrogenation of 5-hydroxymethylfurfural (HMF) using a Cu/Nb2O5-Al2O3 catalyst. [] This finding suggests potential applications in biofuel production from biomass.
Q7: How does the stereochemistry of this compound impact its applications?
A8: The stereochemistry of this compound is crucial in applications like insect pheromone synthesis. [] Different stereoisomers of the same molecule can elicit dramatically different biological responses. Therefore, controlling the stereochemical outcome during the synthesis of this compound derivatives is crucial for developing effective and specific pheromone-based pest control strategies. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


